4-Ethoxybenzenesulfonamide

Description

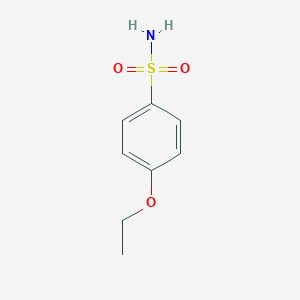

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKGEOVHANZEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395555 | |

| Record name | 4-ethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-19-0 | |

| Record name | 4-ethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Ethoxybenzenesulfonamide Scaffolds

Chemical Synthesis of 4-Ethoxybenzenesulfonamide and Core Analogues

The foundational synthesis of this compound and its primary analogues typically originates from 4-ethoxybenzenesulfonyl chloride. This key intermediate is reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding sulfonamide. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

A common laboratory-scale synthesis involves dissolving 4-ethoxybenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran, and then adding the desired amine in the presence of a base like triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

For instance, the synthesis of N-substituted derivatives follows this general protocol. The reaction of 4-ethoxybenzenesulfonyl chloride with various substituted anilines or other amines produces a diverse library of analogues. nih.govjuniperpublishers.com

Mechanistic Insights into Primary Synthetic Routes

The primary synthetic route to this compound derivatives is a nucleophilic substitution reaction at the sulfonyl sulfur center. The mechanism can be outlined as follows:

Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electron-deficient sulfur atom of the 4-ethoxybenzenesulfonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

Chloride Elimination: The intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

Deprotonation: A base, typically an excess of the reacting amine or an added tertiary amine like triethylamine, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and the hydrochloride salt of the base.

This stepwise mechanism is analogous to the nucleophilic acyl substitution of carboxylic acid derivatives. The reactivity of the amine and the electrophilicity of the sulfonyl chloride are key factors influencing the reaction rate.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired this compound product. Key parameters that are often adjusted include solvent, temperature, stoichiometry of reactants, and the choice of base.

General optimization can be approached systematically using methodologies like factorial design, which allows for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for a specific transformation. researchgate.netrsc.org While specific optimized conditions are highly substrate-dependent, the principles of controlling stoichiometry, temperature, and byproduct formation are universally applicable. nih.govrsc.org

Diversification and Functionalization of this compound Derivatives

The this compound scaffold serves as a versatile template for the development of a wide range of derivatives through various functionalization strategies.

N-Substitution Reactions for Analogues Synthesis

N-substitution is a primary strategy for creating diverse libraries of this compound analogues. This is typically achieved by reacting 4-ethoxybenzenesulfonyl chloride with a wide array of primary and secondary amines. nih.gov This approach has been used to synthesize compounds with various alkyl, aryl, and heterocyclic substituents on the sulfonamide nitrogen.

For example, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was synthesized by first reacting 4-ethoxyaniline with 4-bromobenzenesulfonyl chloride to form an intermediate, which was then further alkylated or arylated using different electrophiles. juniperpublishers.com This two-step process allows for the introduction of a second point of diversity. Similarly, N-benzyl derivatives have been synthesized to explore structure-activity relationships for specific biological targets. pnas.org

Table 1: Examples of N-Substituted this compound Analogues

| Compound Name | Reactants | Yield (%) | Melting Point (°C) | Reference |

| N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide | 4-ethoxybenzenesulfonyl chloride, 4-chloro-2,5-dimethoxyaniline | 71 | - | nih.gov |

| N-(4-chloro-3-methoxyphenyl)-4-ethoxybenzenesulfonamide | 4-ethoxybenzenesulfonyl chloride, 4-chloro-3-methoxyaniline | 54 | - | nih.gov |

| 4-bromo-N-(4-ethoxyphenyl)-N-ethylbenzenesulfonamide | 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, Ethyl iodide | - | - | juniperpublishers.com |

| N-(3-morpholin-4-ylpropyl)benzenesulfonamide | 4-ethoxybenzenesulfonyl chloride, 3-(morpholin-4-yl)propylamine | - | - |

Aromatic Ring Functionalization and Heterocyclic Annulations

Further diversification can be achieved by modifying the aromatic ring of the this compound core. The ethoxy group is an ortho-, para-directing activating group, which influences the regioselectivity of electrophilic aromatic substitution reactions. organic-chemistry.org Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed to introduce new functional groups onto the benzene (B151609) ring, providing additional points for modification. rsc.org

Heterocyclic annulation, the process of building a new heterocyclic ring onto the existing aromatic scaffold, represents a more advanced functionalization strategy. This has been demonstrated by the synthesis of novel pyrazolo[4,3-e] Current time information in Bangalore, IN.tandfonline.comnih.govtriazine sulfonamides. tandfonline.comnih.gov In this work, a precursor derived from this compound undergoes a series of reactions to construct the fused pyrazolotriazine ring system. tandfonline.comnih.govresearchgate.net Such complex heterocyclic structures are often sought in drug discovery programs. Asymmetric [4+2] and [4+3] annulation reactions are powerful synthetic methods for constructing chiral N-heterocyclic compounds fused to benzenesulfonamide (B165840) scaffolds. oaepublish.comdicp.ac.cn

Design and Synthesis of Bis-aryl Sulfonamide Architectures

Bis-aryl sulfonamides are molecules containing two aryl sulfonamide units. These structures can be symmetrical or unsymmetrical and are of interest for their potential to interact with biological targets in unique ways. researchgate.net The synthesis of these architectures can be achieved through several routes.

One direct method involves the reaction of a diamine with two equivalents of a sulfonyl chloride, such as 4-ethoxybenzenesulfonyl chloride. nih.gov Alternatively, as previously noted, bis-sulfonamides can sometimes form as side products during the synthesis of mono-sulfonamides when a primary amine is used. nih.gov While often undesired, these conditions can be optimized to favor the formation of the bis-sulfonamide product if it is the target molecule.

A stepwise approach offers more control for the synthesis of unsymmetrical bis-aryl sulfonamides. This involves first synthesizing a mono-sulfonamide, followed by a second sulfonylation reaction at a different site on the molecule. nih.gov For example, a sulfonamide can be treated with sodium hydride and a second, different sulfonyl chloride to form an aryl sulfonimide. nih.gov Structure-activity relationship studies on bis-aryl sulfonamides have identified specific substitutions on both aromatic rings that are critical for biological activity. nih.govpnas.orgresearchgate.net

Enantioselective Synthesis of Chiral this compound Compounds

The direct enantioselective synthesis of a chiral this compound core, where the chirality is centered on the aromatic ring or the ethoxy group, is not extensively documented in the literature. However, chirality is commonly introduced into molecules containing the this compound moiety through the strategic use of chiral auxiliaries or reagents in the derivatization process. This is typically achieved by reacting the achiral 4-ethoxybenzenesulfonyl chloride with a pre-existing chiral amine, alcohol, or other nucleophile.

One prevalent strategy involves the coupling of 4-ethoxybenzenesulfonyl chloride with a chiral amine to form a chiral sulfonamide. This approach has been utilized in the synthesis of a series of chiral pyrazolo[4,3-e] nih.govresearchgate.netnobelprize.orgtriazine sulfonamides. In these syntheses, the chirality of the final product is dictated by the stereochemistry of the amine component used in the sulfonamidation step. For instance, reaction with (S)- or (R)-amines leads to the corresponding chiral sulfonamide derivatives.

Another approach to creating chiral molecules incorporating the this compound scaffold is through the synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. The catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been reported, achieving high enantioselectivities through palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically hindered aryl group. nih.gov While this has not been specifically demonstrated with a this compound, the principle could be extended to suitably substituted precursors to generate axially chiral derivatives.

Emerging Synthetic Approaches in this compound Chemistry

To enhance the efficiency and scope of synthetic routes to this compound derivatives, modern synthetic techniques are being explored. These include microwave-assisted synthesis for accelerated reaction times and palladium-catalyzed cross-coupling reactions for the construction of complex molecular frameworks.

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govutrgv.eduarkat-usa.orgrsc.org This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

While specific microwave-assisted protocols for the direct synthesis of this compound are not widely reported, the application of this technology to the synthesis of related sulfonamide derivatives has been demonstrated. For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been successfully achieved using microwave irradiation. nih.gov In this multi-step synthesis, the final cyclization step to form the pyrazoline ring was carried out under microwave heating, significantly shortening the reaction time.

The general advantages of MAOS, such as accelerated reaction rates and enhanced efficiency, suggest its potential applicability to various steps in the synthesis of this compound and its derivatives. For instance, the sulfonylation of ethoxybenzene with chlorosulfonic acid or the subsequent amidation of 4-ethoxybenzenesulfonyl chloride could potentially be optimized using microwave heating.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Sulfonamide Derivative

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Temperature | Often requires high temperatures | Precise temperature control |

| Yield | Variable | Often improved |

| Byproducts | Can lead to more byproducts | Often cleaner reactions |

This table provides a general comparison based on literature for similar compound classes.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netnobelprize.orgnih.govrsc.orgnih.gov These reactions, including the Suzuki, Heck, and Buchwald-Hartwig couplings, offer a versatile platform for the derivatization of aromatic compounds.

Although specific examples of palladium-catalyzed cross-coupling reactions starting directly from this compound are not prevalent in the reviewed literature, the principles of these reactions can be readily applied to functionalized precursors. For instance, a halogenated derivative of this compound, such as 4-ethoxy-3-iodobenzenesulfonamide, could serve as a versatile substrate for various cross-coupling reactions.

Suzuki Coupling: Reaction of an aryl halide (e.g., iodo-4-ethoxybenzenesulfonamide) with a boronic acid or ester in the presence of a palladium catalyst and a base would allow for the introduction of a wide range of aryl or vinyl substituents.

Heck Coupling: The coupling of an aryl halide with an alkene under palladium catalysis would provide access to styrenyl and other unsaturated derivatives of this compound.

Buchwald-Hartwig Amination: This reaction would enable the formation of C-N bonds by coupling an aryl halide with an amine, providing a route to N-aryl derivatives of this compound.

The application of these powerful synthetic tools would significantly expand the chemical space accessible from the this compound scaffold, facilitating the synthesis of novel and complex molecules for various scientific investigations.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions for this compound Derivatization

| Coupling Reaction | Reactants | Potential Product |

|---|---|---|

| Suzuki Coupling | Iodo-4-ethoxybenzenesulfonamide + Arylboronic acid | Aryl-substituted this compound |

| Heck Coupling | Iodo-4-ethoxybenzenesulfonamide + Alkene | Alkenyl-substituted this compound |

| Buchwald-Hartwig Amination | Iodo-4-ethoxybenzenesulfonamide + Amine | N-Aryl/alkyl-substituted this compound derivative |

This table illustrates hypothetical applications of these reactions to a functionalized this compound precursor.

Advanced Spectroscopic Characterization Techniques in 4 Ethoxybenzenesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-Ethoxybenzenesulfonamide, both proton (¹H) and carbon-13 (¹³C) NMR are employed for comprehensive structural elucidation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton NMR (¹H-NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the protons of the ethoxy group, and the protons of the sulfonamide group.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating ethoxy group are shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing sulfonamide group, which are deshielded and appear at a lower field (higher ppm).

The ethoxy group gives rise to two signals: a quartet for the methylene (B1212753) (-O-CH₂-) protons, which are split by the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, split by the methylene protons. The sulfonamide (-SO₂NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent used.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to -SO₂NH₂) | ~ 7.8 | Doublet | ~ 8.8 |

| Aromatic (2H, ortho to -OCH₂CH₃) | ~ 7.0 | Doublet | ~ 8.8 |

| Sulfonamide (-NH₂) | Variable (e.g., ~ 4.8-5.2) | Broad Singlet | N/A |

| Methylene (-OCH₂-) | ~ 4.1 | Quartet | ~ 7.0 |

| Methyl (-CH₃) | ~ 1.4 | Triplet | ~ 7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show six signals for the eight carbon atoms: four for the aromatic carbons (due to symmetry in the para-substituted ring), and two for the ethoxy group carbons.

The chemical shifts are influenced by the electronic effects of the substituents. The aromatic carbon attached to the oxygen (C-O) is significantly deshielded and appears at a low field (~162 ppm). Conversely, the carbon attached to the sulfonyl group (C-S) also appears at a distinct downfield position. The carbons of the ethoxy group appear in the upfield region of the spectrum. Spectroscopic data from the closely related 4-Methoxybenzenesulfonamide, where the carbon attached to the oxygen appears around 163 ppm, supports these predictions. rsc.org

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~ 162 |

| Aromatic (C-S) | ~ 135 |

| Aromatic (CH, ortho to -SO₂NH₂) | ~ 129 |

| Aromatic (CH, ortho to -OCH₂CH₃) | ~ 115 |

| Methylene (-OCH₂-) | ~ 64 |

| Methyl (-CH₃) | ~ 15 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional moieties.

The sulfonamide group is identified by several key vibrations. The N-H stretching vibrations of the primary amine appear as two distinct bands in the region of 3400-3200 cm⁻¹. chemicalbook.com The asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group produce two strong absorption bands, typically found between 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. chemicalbook.com The S-N stretching vibration is observed in the 925-900 cm⁻¹ range. chemicalbook.com

Other significant absorptions include the C-O-C stretching of the ether linkage and various vibrations from the substituted benzene ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) |

| Sulfonamide (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3200 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1310 (Strong) |

| Sulfonyl (S=O) | Symmetric Stretch | 1170 - 1140 (Strong) |

| Ether (Ar-O-C) | Asymmetric C-O-C Stretch | 1270 - 1230 |

| Sulfonamide (S-N) | S-N Stretch | 925 - 900 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ion peaks.

For this compound (Molecular Weight: 201.25 g/mol ), the molecular ion peak is expected at m/z 201. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which would lead to a significant fragment ion. Other key fragmentations include cleavage of the ethoxy group. Analysis of the related 4-Methoxybenzenesulfonamide shows a prominent fragment resulting from the loss of a methyl group. nih.gov By analogy, a key fragment for the ethoxy derivative would be the loss of an ethyl radical.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Ion Structure / Proposed Loss |

| 201 | [M]⁺ (Molecular Ion) |

| 172 | [M - C₂H₅]⁺ |

| 156 | [M - NH₂ - C₂H₅]⁺ |

| 137 | [M - SO₂]⁺ |

| 108 | [C₆H₄O-C₂H₅]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) measures the m/z values of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the molecular formula. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental formula can be verified.

Table 5: Theoretical Exact Masses of Key Ions for this compound (C₈H₁₁NO₃S)

| Ion Formula | Ion Description | Calculated Exact Mass |

| C₈H₁₁NO₃S | Molecular Ion [M]⁺ | 201.04596 |

| C₆H₆NO₃S | [M - C₂H₅]⁺ | 172.00174 |

| C₈H₉O | [M - SO₂NH₂]⁺ | 121.06532 |

| C₈H₁₁N | [M - SO₂]⁺ | 137.06057 |

| C₆H₅O | [C₆H₅O]⁺ | 93.03349 |

Comprehensive Spectroscopic Data Integration for Definitive Compound Assignment

The integration of data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provides a comprehensive and unambiguous structural determination of this compound. The following sections detail the specific contributions of each technique and how they collectively confirm the compound's identity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule.

Aromatic Protons: The spectrum displays two distinct signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A doublet of doublets (or two distinct doublets) is observed for the protons on the carbons adjacent to the ethoxy group and the sulfonamide group, respectively. This splitting pattern arises from the coupling between adjacent aromatic protons.

Ethoxy Group Protons: The ethoxy group gives rise to two characteristic signals: a quartet and a triplet. The methylene protons (-O-CH₂-) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons.

Sulfonamide Protons: The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet. Its chemical shift can be variable and is often concentration and solvent-dependent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Ar-H (ortho to -SO₂NH₂) |

| ~7.0 | d | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| (variable) | br s | 2H | -SO₂NH₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The spectrum shows four signals in the aromatic region, corresponding to the four distinct carbon environments in the 1,4-disubstituted benzene ring. The carbon atom attached to the ethoxy group will be the most shielded (lowest chemical shift), while the carbon atom attached to the electron-withdrawing sulfonamide group will be the most deshielded (highest chemical shift).

Ethoxy Group Carbons: Two signals are observed for the ethoxy group: one for the methylene carbon (-O-CH₂-) and one for the methyl carbon (-CH₃).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O (Aromatic) |

| ~135 | C-S (Aromatic) |

| ~128 | Ar-CH (ortho to -SO₂NH₂) |

| ~115 | Ar-CH (ortho to -OCH₂CH₃) |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule through their characteristic vibrational frequencies.

N-H Stretching: The sulfonamide group exhibits two characteristic N-H stretching vibrations in the region of 3400-3200 cm⁻¹.

S=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are observed around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

C-O Stretching: The C-O stretching of the ethoxy group is typically observed in the region of 1250-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The spectrum also shows characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1600-1450 cm⁻¹ region).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethoxy) |

| 1600-1450 | C=C Stretch | Aromatic |

| 1350-1300 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 1250-1000 | C-O Stretch | Ether (-OCH₂CH₃) |

| 1170-1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₁₁NO₃S, M.W. = 201.24 g/mol ).

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da) and the cleavage of the C-S and S-N bonds. The presence of the ethoxy group will also lead to characteristic fragmentation patterns, such as the loss of an ethyl radical (C₂H₅, 29 Da) or an ethoxy radical (OC₂H₅, 45 Da).

By integrating the detailed information from these four spectroscopic techniques, the structure of this compound can be definitively assigned. The ¹H and ¹³C NMR spectra establish the connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating fragmentation evidence. This multi-faceted approach is the cornerstone of modern chemical characterization.

Computational and Theoretical Chemistry in 4 Ethoxybenzenesulfonamide Studies

Quantum Chemical Calculations

A comprehensive search of scientific literature did not yield specific studies detailing the quantum chemical calculations for 4-ethoxybenzenesulfonamide, including Density Functional Theory (DFT) analysis, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) properties, molecular dipole moments, electronegativity, and HOMO-LUMO energy gaps with associated reactivity indices. Such studies are crucial for understanding the electronic structure and reactivity of a molecule. The absence of this data for the parent compound limits a detailed discussion on its intrinsic electronic properties from a theoretical standpoint.

Application of Density Functional Theory (DFT)

No specific data found.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

No specific data found.

Determination of Molecular Dipole Moments and Electronegativity

No specific data found.

Examination of HOMO-LUMO Energy Gaps and Reactivity Indices

No specific data found.

Molecular Docking and Simulation Studies

Molecular docking studies have been a key tool in elucidating the potential therapeutic applications of various derivatives of this compound. These computational techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions at a molecular level.

Prediction of Ligand-Receptor Binding Interactions

Derivatives of this compound have been investigated as inhibitors of several enzymes, and molecular docking has been pivotal in understanding their mechanism of action. For instance, in the development of novel vaccine adjuvants, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide was identified as an activator of innate immunity.

In the pursuit of enzyme inhibitors, new synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.comjuniperpublishers.com Molecular docking studies of these compounds have helped to rationalize their inhibitory activities by identifying key interactions within the active sites of these enzymes. juniperpublishers.comjuniperpublishers.com For example, in the case of α-glucosidase inhibition, the ethoxy side chain of the this compound moiety was found to be involved in π-alkyl interactions with key amino acid residues like Phe177 and Tyr71 in the enzyme's active site. juniperpublishers.com

Furthermore, the this compound scaffold has been incorporated into more complex molecules targeting other proteins. For example, N,N′-[2-(2-oxopropyl)naphthalene-1,4-diyl]bis(this compound) was used as a native ligand to validate docking protocols for studying the Keap1-Nrf2 protein-protein interaction, which is a critical pathway in oxidative stress response. mdpi.comnih.gov This indicates the importance of the this compound moiety in establishing interactions within the Kelch domain of the Keap1 protein. mdpi.comnih.gov

The following table summarizes the ligand-receptor binding interactions for some derivatives of this compound as predicted by molecular docking studies:

| Derivative Containing this compound | Target Protein | Key Predicted Interactions |

| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides | α-Glucosidase | π-alkyl interactions involving the ethoxy group with Phe177 and Tyr71. |

| N,N′-[2-(2-oxopropyl)naphthalene-1,4-diyl]bis(this compound) | Keap1 (Kelch domain) | Serves as a reference ligand for validating binding poses within the active site. |

These examples highlight the utility of molecular docking in guiding the design and optimization of this compound derivatives for specific biological targets. The insights gained from these computational studies are invaluable for the development of new therapeutic agents.

Evaluation of Binding Affinities and Target Selectivity

Computational methods are pivotal in evaluating the binding affinities of this compound derivatives to their biological targets and in predicting their selectivity. Molecular docking and quantitative structure-activity relationship (QSAR) studies are commonly employed to estimate the binding strength, often expressed as inhibition constants (Kᵢ) or IC₅₀ values.

A significant area of study for benzenesulfonamide (B165840) derivatives is their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.com Computational studies have been instrumental in determining the inhibitory activity and selectivity of these compounds against different CA isoforms. For instance, QSAR analysis has been used to predict the inhibition constants of novel 1,3,5-triazinyl-substituted benzenesulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.gov

The selectivity of these inhibitors is a critical factor, as different CA isoforms are associated with various diseases. For example, hCA IX is a tumor-associated isoform and a target for anticancer drugs. nih.gov Computational models have been developed to understand and predict the selectivity of benzenesulfonamide derivatives for hCA IX over other isoforms like hCA II. nih.gov Studies have shown that even small structural modifications can significantly alter the selectivity profile. For example, a computational study on benzenesulfonamide derivatives incorporating a cyclic urea (B33335) moiety demonstrated high selectivity for Vibrio cholerae α-carbonic anhydrase (VchαCA) over human isoforms, with one compound exhibiting a nanomolar inhibition constant (Kᵢ = 4.7 nM) for VchαCA. researchgate.net

The binding affinities of various benzenesulfonamide derivatives against different carbonic anhydrase isoforms, as determined by computational and experimental methods, are often compiled to guide the design of more selective inhibitors.

| Compound Type | Target Isoform | Predicted/Experimental Kᵢ (nM) | Selectivity Highlight |

|---|---|---|---|

| Benzenesulfonamide with cyclic urea | VchαCA | 4.7 | High selectivity (≥90) over human CAs researchgate.net |

| 1,3,5-triazinyl-substituted benzenesulfonamide (Gln derivative) | hCA IX | 29.6 | Impressive Kᵢ ratio (hCA II/hCA IX) of 139.1 nih.gov |

| 1,3,5-triazinyl-substituted benzenesulfonamide (Ser derivative) | hCA IX | 8.7 | Potent inhibition of tumor-associated isoform nih.gov |

| 1,3,5-triazinyl-substituted benzenesulfonamide (Ala derivative) | hCA IX | 8.4 | Potent inhibition of tumor-associated isoform nih.gov |

| Ureido benzenesulfonamides with 1,3,5-triazine | hCA IX | 11.8 - 184.8 | Range of potencies against hCA IX nih.gov |

Identification of Pharmacophore Models and Active Site Interactions

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For benzenesulfonamide derivatives, pharmacophore models help in understanding the key structural requirements for their inhibitory action against targets like carbonic anhydrase. nih.gov

A typical pharmacophore model for a carbonic anhydrase inhibitor derived from the sulfonamide scaffold includes features such as hydrogen bond acceptors, hydrogen bond donors, and an aromatic ring. bohrium.com For example, a five-featured pharmacophore model was developed for sulfonamide chalcone derivatives, which was instrumental in virtual screening for new α-glucosidase inhibitors. nih.gov The sulfonamide group itself is a key pharmacophore, often directing C-H functionalization for the late-stage diversification of drug candidates. acs.org

Molecular docking studies provide detailed insights into the specific interactions between the inhibitor and the amino acid residues in the active site of the target protein. nih.govresearchgate.net In the case of carbonic anhydrase inhibitors, the sulfonamide moiety is known to coordinate with the zinc ion in the active site. mdpi.com Additionally, hydrogen bonds are commonly formed between the sulfonamide group and key residues such as Thr199. mdpi.com Hydrophobic interactions between the benzene (B151609) ring of the inhibitor and residues like Leu198 and Val121 also contribute to the binding affinity. mdpi.com

Ligand interaction diagrams generated from docking studies visualize these crucial interactions. For instance, docking of benzenesulfonamide derivatives into the active site of VchαCA revealed that the benzenesulfonamide function coordinates the zinc ion, while other parts of the molecule form hydrogen bonds and π-π stacking interactions with residues like His104. researchgate.net These detailed interaction maps are vital for understanding the binding mode and for rationally designing more potent and selective inhibitors. nih.govnih.gov

| Target | Key Pharmacophoric Features | Important Active Site Residues | Types of Interactions |

|---|---|---|---|

| Carbonic Anhydrase IX | H-bond acceptors, H-bond donors, Aromatic ring bohrium.com | Thr199, Pro201, Zinc ion mdpi.commdpi.com | Coordination with Zn²⁺, Hydrogen bonds, Hydrophobic interactions mdpi.com |

| α-Glucosidase | Five-featured model including H-bond donors/acceptors nih.gov | Tyr71, Phe177 nih.gov | Hydrogen bonds, Hydrophobic interactions nih.gov |

| Vibrio cholerae α-CA | Benzenesulfonamide core | His104, Thr190, Pro191 researchgate.net | Coordination with Zn²⁺, Hydrogen bonds, π-π stacking researchgate.net |

| Carbonic Anhydrase II | Sulfonamide group, Aromatic ring | Thr199, Leu198, Asn67, Ile91, Gln92, Phe131 nih.govresearchgate.net | Coordination with Zn²⁺, Hydrogen bonds, Hydrophobic interactions nih.govresearchgate.net |

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the chemical structure of this compound derivatives and their biological activity. tandfonline.combenthamdirect.com These models provide contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov

Several 3D-QSAR studies have been conducted on benzenesulfonamide derivatives targeting various enzymes. For instance, a 3D-QSAR study on N-phenyl-3-sulfamoyl-benzamide-based derivatives as Hepatitis B Virus capsid assembly inhibitors yielded statistically significant models (CoMFA: q² = 0.625, r² = 0.998; CoMSIA: q² = 0.645, r² = 0.987), indicating good predictive ability. tandfonline.com Similarly, robust CoMFA and CoMSIA models were developed for benzenesulfonamide derivatives as 12-lipoxygenase inhibitors (CoMFA: q²=0.708, r²=0.983; CoMSIA: q²=0.735, r²=0.981). benthamdirect.com

These models are particularly useful in designing isoform-selective inhibitors. A study on benzenesulfonamide derivatives targeting hCA II and hCA IX developed 3D-QSAR models that could identify structural differences responsible for selectivity. nih.gov The contour maps from such studies guide the rational design of new compounds with improved potency and selectivity. nih.gov For example, atom-based 3D-QSAR analysis has been used to determine the contribution of individual atoms in 1,3,4-thiadiazole derivatives to their carbonic anhydrase inhibitory activity. mdpi.com

The statistical parameters from these models are crucial for assessing their reliability and predictive power.

| Inhibitor Class | Target | QSAR Model | q² | r² | r²_pred |

|---|---|---|---|---|---|

| N-phenyl-3-sulfamoyl-benzamide derivatives | Hepatitis B Virus Capsid | CoMFA | 0.625 | 0.998 | 0.837 tandfonline.com |

| N-phenyl-3-sulfamoyl-benzamide derivatives | Hepatitis B Virus Capsid | CoMSIA | 0.645 | 0.987 | 0.698 tandfonline.com |

| Benzenesulfonamide derivatives | 12-Lipoxygenase | CoMFA | 0.708 | 0.983 | N/A benthamdirect.com |

| Benzenesulfonamide derivatives | 12-Lipoxygenase | CoMSIA | 0.735 | 0.981 | N/A benthamdirect.com |

| 1,3,4-Thiadiazole derivatives | Carbonic Anhydrase | 3D-QSAR | 0.7888 | 0.8757 | N/A mdpi.com |

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in the early stages of drug discovery to assess the pharmacokinetic and safety properties of lead compounds. In silico ADMET models are widely used to evaluate derivatives of this compound, helping to identify candidates with favorable drug-like properties and minimize failures in later stages of development.

Various online servers and software are available for predicting ADMET properties. nih.govdrugbank.com For instance, the pkCSM and Pre-ADMET online servers can be used to compute a wide range of ADMET parameters. nih.gov Studies on sulfonamide derivatives have utilized these tools to predict properties such as lipophilicity (QPlogPo/w), solubility (QPlogS), human oral absorption, central nervous system (CNS) activity, and skin permeability (QPlogKp). researchgate.net

The predicted ADMET properties help in optimizing the lead compounds. For example, a study on T-type calcium channel blockers based on a sulfonamide scaffold focused on improving ADME properties to enhance oral bioavailability and metabolic stability. nih.gov Computational predictions can also assess potential toxicity, such as the inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which is associated with cardiotoxicity. researchgate.net

A summary of predicted ADMET properties for a representative sulfonamide compound is presented below.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Lipophilicity (QPlogPo/w) | 3.2 | Influences absorption and distribution researchgate.net |

| Solubility (QPlogS) | -5.7 | Affects absorption and formulation researchgate.net |

| Human Oral Absorption | Promising | Indicates potential for oral administration researchgate.net |

| CNS Activity | CNS inactive | Predicts whether the compound crosses the blood-brain barrier researchgate.net |

| Skin Permeability (QPlogKp) | Within recommended range | Relevant for dermal drug delivery researchgate.net |

| hERG Inhibition | No hERG toxicity | Low risk of cardiotoxicity researchgate.net |

Biological Activity and Pharmacological Investigations of 4 Ethoxybenzenesulfonamide Derivatives

Enzyme Inhibition Potentials of 4-Ethoxybenzenesulfonamide Analogues

Derivatives of this compound have been shown to interact with and inhibit a variety of enzymes, underscoring their potential as therapeutic agents for a range of diseases. The following sections detail the inhibitory activities of these analogues against several key enzymes.

Carbonic Anhydrase Isozyme Inhibition and Therapeutic Implications

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. lookchem.com Derivatives of this compound have been investigated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms.

New series of benzenesulfonamide (B165840) derivatives have been synthesized and evaluated for their inhibitory activity against isoforms hCA I, II, IV, and IX, with acetazolamide (B1664987) (AAZ) as a standard inhibitor. nih.gov Some of these derivatives have shown moderate to potent inhibitory activity with selectivity toward isoform hCA II. nih.gov For instance, certain 4-substituted diazobenzenesulfonamides have demonstrated nanomolar affinities towards the hCA I isozyme, while other derivatives show a better affinity for hCA II. mdpi.com

Further studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides revealed significant inhibition of the ubiquitous hCA II isoform. unifi.it Some of these derivatives also exhibited satisfactory selectivity towards CA VII over CA I and II, with inhibition constants (Ki) in the subnanomolar range. unifi.it The inhibition of specific CA isozymes has therapeutic implications for conditions such as glaucoma, epilepsy, and cancer. nih.govnih.govnih.gov

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound/Derivative Class | Target Isoform(s) | Inhibition Potency (Ki) | Selectivity |

|---|---|---|---|

| Benzenesulfonamide derivatives | hCA II | 7.6 nM | Selective for hCA II |

| 4-Substituted diazobenzenesulfonamides | hCA I | Nanomolar affinities | Potent for hCA I |

Acetylcholinesterase (AChE) and α-Glucosidase Inhibition Kinetics

Acetylcholinesterase (AChE) Inhibition: Recent research has explored novel benzenesulfonamides for their inhibitory profiles toward acetylcholinesterase (AChE). nih.gov Certain synthesized series of these compounds have exhibited highly potent inhibition of AChE, with Ki values in the nanomolar range (28.11 ± 4.55 nM to 145.52 ± 28.68 nM). nih.gov This inhibitory action suggests that this compound derivatives could be lead molecules for managing diseases like Alzheimer's. nih.gov Molecular docking studies have helped to elucidate the non-covalent interactions between these inhibitors and the active site of hAChE. mdpi.com

α-Glucosidase Inhibition: Derivatives of benzenesulfonamide have also been evaluated as α-glucosidase inhibitors for the potential treatment of diabetes. nih.gov Phthalimide-benzenesulfonamide hybrids, for example, have shown promising α-glucosidase inhibition. nih.gov One particular derivative, a 4-phenylpiperazin derivative, was found to be the most potent, with an IC50 value of 52.2 ± 0.1 µM, which is significantly more active than the standard, acarbose. nih.gov Enzyme kinetic studies have demonstrated a competitive mode of inhibition for some of these compounds. nih.gov Other series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives have also shown good inhibitory activity with IC50 values ranging from 0.0645 µM to 26.746 µM. nih.gov

Table 2: AChE and α-Glucosidase Inhibition by Benzenesulfonamide Derivatives

| Derivative Class | Target Enzyme | Inhibition Potency (Ki / IC50) |

|---|---|---|

| Novel benzenesulfonamides | Acetylcholinesterase (AChE) | 28.11 ± 4.55 nM to 145.52 ± 28.68 nM (Ki) |

| Phthalimide-benzenesulfonamide hybrids | α-Glucosidase | 52.2 ± 0.1 µM (IC50) |

Tyrosinase and Urease Enzyme Modulation

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for treating hyperpigmentation. nih.gov A novel synthesized compound, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, demonstrated a potent inhibitory effect on mushroom tyrosinase with an IC50 of 17.85 µM, showing competitive inhibition. researchgate.net This suggests that the benzenesulfonate (B1194179) scaffold can be effectively utilized to develop new tyrosinase inhibitors. researchgate.net The 2,4-dihydroxyl substituent has been identified as a key group for potent tyrosinase inhibition in various studies. mdpi.com

Urease Inhibition: Urease is a therapeutic target for infections caused by bacteria like Helicobacter pylori. researchgate.net While a broad range of compounds, including various heterocyclic sulfonamides, have been investigated as urease inhibitors, specific studies focusing on this compound are less common. researchgate.netresearcher.life However, the general class of sulfonates and sulfamates has been explored, with some derivatives showing potent inhibitory activity against urease. researchgate.net Molecular docking studies of other inhibitors have revealed binding interactions with the active site of H. pylori urease. researcher.life

Inhibition of Phosphodiesterase Type 5 (PDE5)

Phosphodiesterase type 5 (PDE5) inhibitors are primarily used for treating erectile dysfunction and pulmonary hypertension by causing vasodilation. nih.govnih.gov They function by preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov While the therapeutic potential of PDE5 inhibitors is being explored for various conditions due to their anti-inflammatory and vascular effects, there is currently limited specific research available in the public domain directly linking this compound derivatives to the inhibition of PDE5. mdpi.comfrontiersin.org

Cyclin-Dependent Kinase (CDK) Inhibition Pathways

Cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, and their dysregulation is common in cancer. harvard.edu CDK4/6 inhibitors, which prevent the phosphorylation of the retinoblastoma (Rb) protein, can halt cell cycle progression in the G1 phase. nih.govyoutube.com This makes them a promising strategy for cancer therapy. harvard.edumdpi.com Although the development of selective and potent CDK4/6 inhibitors is an active area of research, specific studies detailing the investigation of this compound derivatives as CDK inhibitors are not widely available in the reviewed literature.

Antineoplastic and Anticancer Research

In Vitro and In Vivo Anticancer Efficacy

Derivatives of benzenesulfonamide have been a significant focus of anticancer research due to their ability to target various biological pathways involved in tumor growth and proliferation. nih.govmdpi.com One of the primary mechanisms of action for many sulfonamide-based anticancer agents is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment. nih.govnih.gov

Research into new 4-thiazolone-based benzenesulfonamides has identified compounds with significant anti-proliferative activity against breast cancer cell lines, including MDA-MB-231 and MCF-7. researchgate.net Certain derivatives, such as compounds 4e , 4g , and 4h from one study, demonstrated potent inhibitory effects against these cancer cell lines, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net These compounds also showed high selectivity for inhibiting the tumor-associated CA IX isoform over the ubiquitous CA II. nih.govresearchgate.net Specifically, compound 4e was found to induce apoptosis in MDA-MB-231 cells, increasing the percentage of apoptotic cells significantly compared to controls. nih.govresearchgate.net

Another study on 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives revealed broad-spectrum anticancer activity against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cell lines. researchgate.net The structure-activity relationship (SAR) in this series indicated that smaller electron-donating groups on the aromatic rings generally enhanced anticancer activity. researchgate.net

While many studies focus on the broader benzenesulfonamide class, the principles of targeting enzymes like carbonic anhydrase and kinases are applicable to derivatives containing the this compound scaffold. nih.govnih.gov For instance, the ureido-substituted benzenesulfonamide SLC-0111, which has entered clinical trials, has demonstrated potent antitumor effects in vitro and in vivo by targeting CA IX. nih.gov This highlights the therapeutic potential of this class of compounds in oncology.

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 4b | MDA-MB-231 | 6.31 | nih.gov |

| Compound 4c | MDA-MB-231 | 3.54 | nih.gov |

| Compound 4e | MDA-MB-231 | 1.52 | nih.gov |

| Compound 4g | MCF-7 | 1.85 | nih.gov |

| Compound 4h | MCF-7 | 2.11 | nih.gov |

| Compound b | A549 (Lung) | 2.12 | researchgate.net |

| Compound d | HeLa (Cervical) | 1.98 | researchgate.net |

| Compound g | MCF-7 (Breast) | 2.04 | researchgate.net |

Immunomodulatory Properties and Vaccine Adjuvant Development

A specific derivative, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide , also known as compound 81 , and its further modified derivative, 2F52 , have been identified as potent activators of innate immunity. pnas.org These small molecules have been investigated for their potential as vaccine adjuvants, which are substances that enhance the body's immune response to an antigen. pnas.org

Compound 81 was initially identified in high-throughput screenings for its ability to prolong the activation of the Interferon-Stimulated Response Element (ISRE) induced by type I interferon. pnas.org It was also found to enhance the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB). pnas.org NF-κB and ISRE are critical transcription factors that regulate the expression of a wide array of genes involved in inflammation and innate immunity, including pro-inflammatory cytokines and interferons. nih.gov The ability of these this compound derivatives to activate these key signaling pathways in primary human and murine immune cells underscores their immunostimulatory properties. pnas.org This activation is crucial for initiating a robust immune response necessary for vaccine efficacy. pnas.org

The immunostimulatory effects of compound 81 and its derivative 2F52 are mediated through a distinct, mitochondria-dependent mechanism. pnas.org Mitochondria are increasingly recognized as central signaling hubs in innate immunity. pnas.orgnih.gov These compounds induce mitochondrial stress, which leads to the release of mitochondrial reactive oxygen species (mtROS). pnas.org

Reactive oxygen species (ROS) are not only agents of cellular damage but also critical signaling molecules in the immune system. nih.govfrontiersin.org The mtROS generated in response to these compounds play a key role in activating downstream immune pathways. pnas.org This process enhances the aggregation of the mitochondrial antiviral-signaling protein (MAVS). pnas.org MAVS aggregation is a critical step in the signaling cascade that leads to the activation of transcription factors like IRF3 and NF-κB, which in turn induce the production of type I interferons and other cytokines. nih.govnih.gov Upon viral infection or other stimuli, MAVS forms large, prion-like aggregates on the mitochondrial membrane that serve as a scaffold for recruiting and activating downstream signaling proteins. nih.govnih.govmdpi.com The ability of these this compound derivatives to promote MAVS-dependent cytokine production via mitochondrial stress represents a novel mechanism for immune activation. pnas.org

The immunostimulatory properties of these compounds translate into effective adjuvant activity in preclinical models. pnas.org In a mouse influenza challenge study, compound 2F52 , when used as an adjuvant with an inactivated influenza virus vaccine, demonstrated significant protective effects. pnas.org Adjuvants are critical components of modern vaccines, particularly subunit vaccines, as they are needed to elicit a sufficiently strong and durable immune response. nih.govresearchgate.net The demonstrated efficacy of 2F52 in a preclinical vaccination model suggests that synthetic small molecules acting through unconventional mitochondrial stress pathways could be valuable new adjuvants for enhancing current and future vaccines. pnas.org

A significant feature of the immune activation by compound 81 and its derivatives is that it circumvents classic pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). pnas.org PRRs are a class of innate immune receptors that recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs). nih.gov While many modern adjuvants are agonists for specific TLRs, host factors like aging or genetic variations can influence the efficacy of vaccines that rely on these pathways. pnas.orgnih.gov

By activating innate immunity through mitochondrial stress pathways, these this compound derivatives operate independently of known PRRs and inflammasomes. pnas.org This TLR- and PRR-independent mechanism is highly desirable as it may help overcome deficits in immune responses in vulnerable populations where conventional adjuvant strategies may be less effective. pnas.org This novel approach offers the potential for developing adjuvants with broad applicability and improved safety profiles. pnas.org

Other Investigated Pharmacological Activities

Beyond their anticancer and immunomodulatory effects, benzenesulfonamide derivatives have been explored for a range of other pharmacological activities.

One area of investigation is the inhibition of human lipoxygenases (LOXs). nih.gov A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were identified as potent and highly selective inhibitors of platelet-type 12-(S)-LOX. nih.gov This enzyme is implicated in various physiological and pathological processes, including inflammation, platelet aggregation, thrombosis, diabetes, and cancer. nih.gov The optimized compounds from this series displayed nanomolar potency against 12-LOX and effectively inhibited platelet aggregation in human platelets. nih.gov

Additionally, the benzenesulfonamide scaffold has been used to develop inhibitors against microbial targets. A library of benzenesulfonamide derivatives was evaluated for their ability to inhibit carbonic anhydrases from Vibrio cholerae (VchCAs), the bacterium responsible for cholera. researchgate.net These enzymes are considered potential pharmacological targets to combat the bacterium. The study found that several compounds were potent inhibitors of VchαCA, with one cyclic urea (B33335) derivative showing nanomolar inhibition and high selectivity over human CA isoenzymes. researchgate.net

Diuretic Actions

The investigation into the diuretic properties of this compound derivatives is primarily rooted in the well-established diuretic activity of the broader sulfonamide class of compounds. Historically, sulfonamides have been recognized for their ability to increase urine output by inhibiting the reabsorption of sodium and water in the kidneys. This effect is largely attributed to the inhibition of the carbonic anhydrase enzyme in the proximal tubules.

While direct and extensive research specifically detailing the diuretic actions of this compound derivatives is not widely available in the public domain, the foundational chemistry of the benzenesulfonamide scaffold suggests a potential for such activity. For instance, studies on related compounds, such as 4-chloro-3-sulfonamide-benzolsulfonamide, have demonstrated diuretic effects. frontiersin.org The structural characteristics of this compound, featuring the core sulfonamide group, provide a scientific basis for predicting potential diuretic properties. However, without specific experimental data on this compound derivatives, any claims regarding their diuretic efficacy, potency, and mechanism of action remain speculative and would require dedicated pharmacological studies. The synthesis and evaluation of a series of these specific derivatives would be necessary to confirm and characterize their diuretic potential.

Anticonvulsant Profiles

The exploration of benzenesulfonamide derivatives as potential anticonvulsant agents has been an active area of research. The anticonvulsant activity of these compounds is often evaluated using standardized preclinical models, such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.

While specific data on this compound derivatives is limited, studies on structurally related compounds provide insights into the potential anticonvulsant profiles of this class. For example, research on a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which contain a sulfonamide-like functional group, has demonstrated significant anticonvulsant activity. In one study, a lead compound from this series showed a median effective dose (ED50) of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ model. nih.gov

Furthermore, investigations into other benzanilide (B160483) derivatives have also yielded promising anticonvulsant activity. For instance, 4-methoxy-2,6-dimethylbenzanilide displayed a median anticonvulsant potency (ED50) of 18.58 mg/kg in the MES test when administered intraperitoneally in mice. nih.gov These findings suggest that the benzene (B151609) ring, substituted at the 4-position, can be a key pharmacophoric element for anticonvulsant activity. The ethoxy group in this compound represents a modification at this position and warrants further investigation to determine its influence on anticonvulsant efficacy.

The table below summarizes the anticonvulsant activity of some benzenesulfonamide and benzamide (B126) derivatives in preclinical models.

| Compound | Test Model | ED50 (mg/kg) |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | MES | 11.4 |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | scPTZ | 31.7 |

| 4-(2-(benzylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES | 23.7 |

| 4-(2-(benzylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | scPTZ | 18.9 |

| 4-methoxy-2,6-dimethylbenzanilide | MES (i.p.) | 18.58 |

| 4-methoxy-2,6-dimethylbenzanilide | MES (p.o.) | 27.40 |

Data sourced from multiple studies for comparative purposes. nih.govnih.gov

Antiglaucoma Applications

The application of sulfonamide derivatives in the treatment of glaucoma is a well-established therapeutic strategy. nih.gov The primary mechanism of action for these compounds in lowering intraocular pressure (IOP) is the inhibition of the enzyme carbonic anhydrase (CA). nih.gov Carbonic anhydrase is present in the ciliary body of the eye and plays a crucial role in the production of aqueous humor. By inhibiting this enzyme, sulfonamide derivatives reduce the formation of bicarbonate ions, which in turn decreases fluid secretion and lowers IOP. nih.gov

Several systemic and topical carbonic anhydrase inhibitors (CAIs) are currently used in clinical practice for the management of glaucoma, including acetazolamide, dorzolamide, and brinzolamide. nih.gov Research into novel benzenesulfonamide derivatives continues with the aim of developing agents with improved efficacy, better corneal penetration, and fewer side effects.

Derivatives of 4-carboxybenzolamide, which share the benzenesulfonamide core structure with this compound, have been shown to have low nanomolar affinity for key carbonic anhydrase isozymes involved in aqueous humor secretion, such as CA II and CA IV. nih.gov These compounds have also demonstrated effective IOP-lowering activity in preclinical models. nih.gov

The potential for this compound derivatives as antiglaucoma agents is therefore scientifically plausible. The ethoxy group may influence the physicochemical properties of the molecule, such as its lipophilicity, which could in turn affect its ability to penetrate the cornea and reach the target enzyme in the ciliary body.

The following tables present the inhibitory activity of some sulfonamide compounds against carbonic anhydrase isozymes and their effects on intraocular pressure.

Table 1: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

| Compound | Isozyme | IC50 (nM) |

| Acetazolamide | hCA I | 250 |

| Acetazolamide | hCA II | 12 |

| Acetazolamide | hCA IV | 74 |

| Dorzolamide | hCA I | 3000 |

| Dorzolamide | hCA II | 0.54 |

| Dorzolamide | hCA IV | 3.8 |

| Brinzolamide | hCA I | 3300 |

| Brinzolamide | hCA II | 3.1 |

| Brinzolamide | hCA IV | 4.6 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. hCA refers to human carbonic anhydrase.

Table 2: In Vivo Intraocular Pressure (IOP) Reduction by Select Agents

| Agent | Model | IOP Reduction |

| Pilocarpine | Mouse | ~22% |

| Physostigmine | Mouse | ~30% |

| Rivastigmine | Mouse | ~21% |

| Edrophonium | Mouse | ~21% |

| ITRI-E-212 | Rabbit | ~25-28.6% |

Data from a study on cholinergic agents and a ROCK inhibitor for comparative IOP-lowering effects. frontiersin.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Quantitative and Qualitative SAR Studies on 4-Ethoxybenzenesulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies on benzenesulfonamide (B165840) derivatives have provided valuable insights into the structural requirements for their biological activity. While specific 3D-QSAR models for this compound are not extensively detailed in publicly available research, broader studies on benzenesulfonamide analogs as inhibitors of enzymes like carbonic anhydrase (CA) offer a predictive framework.

3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the activity of benzenesulfonamide derivatives. These models correlate the biological activity of compounds with their 3D structural properties, such as steric and electrostatic fields. For a series of benzenesulfonamide inhibitors of human carbonic anhydrase II and IX, these models have demonstrated good reliability and predictability. nih.gov Such analyses graphically represent the contributions of different force fields to the activity, helping to identify key structural divergences that influence inhibitory action. nih.gov

Qualitative SAR analyses, derived from synthesizing and testing a variety of analogs, complement these computational models. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the benzenesulfonamide moiety were explored. While this series is distinct from this compound, the principles of substituent effects on the core scaffold are relevant. These studies often reveal that even minor changes to the substituents on the benzene (B151609) ring can lead to significant changes in potency and selectivity against biological targets.

Influence of Substituent Effects on Biological Efficacy

The nature and position of substituents on the benzenesulfonamide ring are critical determinants of biological efficacy. The 4-ethoxy group in this compound is a key feature that influences its pharmacokinetic and pharmacodynamic properties.

The alkoxy group at the para-position of the benzenesulfonamide ring can significantly impact its interaction with target enzymes. The ethoxy group, being moderately lipophilic and having a specific size and conformation, can influence how the molecule fits into the active site of a protein. For example, in the context of carbonic anhydrase inhibitors, the substituents on the benzene ring interact with various amino acid residues within the enzyme's active site. The size, shape, and electronic properties of the 4-substituent can dictate the binding orientation and affinity.

Studies on related benzenesulfonamide derivatives have shown that the nature of the substituent at the 4-position can modulate selectivity for different enzyme isoforms. For instance, in a study of pyridazine-based benzenesulfonamides, various substitutions led to a range of inhibition constants against different carbonic anhydrase isoforms.

Interactive Table: Hypothetical Influence of 4-Alkoxy Substituents on Carbonic Anhydrase II Inhibition

| Substituent (R) in 4-R-benzenesulfonamide | Lipophilicity (logP) | Steric Hindrance | Predicted IC50 (nM) |

|---|---|---|---|

| Methoxy | Low | Low | 50 |

| Ethoxy | Moderate | Moderate | 35 |

| Propoxy | High | Moderate | 45 |

| Isopropoxy | High | High | 60 |

This table is illustrative and based on general SAR principles for benzenesulfonamides. Actual values would require experimental determination.

Stereochemical Considerations and Chiral Activity Relationships

Stereochemistry plays a crucial role in the biological activity of many drugs, as enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. While this compound itself is not chiral, derivatives of this compound can contain stereocenters.

The introduction of a chiral center, for example, by modifying the ethoxy group or adding a chiral substituent elsewhere on the molecule, would result in enantiomers. These enantiomers could interact differently with chiral biological targets such as enzymes and receptors. It is a well-established principle that biological macromolecules, being chiral, can differentiate between the enantiomers of a small molecule, leading to differences in binding affinity and biological response.

For any chiral derivative of this compound, it would be essential to perform chiral resolution to separate the enantiomers and evaluate their biological activities independently. This would clarify the chiral activity relationship and identify the eutomer (the more active enantiomer).

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for optimal molecular interactions with a specific biological target. For benzenesulfonamide-based inhibitors, several key pharmacophoric features have been identified through computational modeling and experimental studies.

The primary pharmacophoric element of benzenesulfonamides is the sulfonamide group (-SO₂NH₂), which is crucial for binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. The nitrogen atom of the sulfonamide coordinates with the zinc, while the oxygen atoms can form hydrogen bonds with surrounding amino acid residues.

Providing a hydrophobic interaction: The ethyl chain can interact with hydrophobic pockets within the active site of the target protein.

Acting as a hydrogen bond acceptor: The oxygen atom of the ethoxy group can potentially form hydrogen bonds with suitable donor groups in the protein.

Pharmacophore models for benzenesulfonamide derivatives often include a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation.

Elucidation of Molecular Determinants for Specific Biological Responses

The specific biological response elicited by this compound is determined by the precise molecular interactions it forms with its biological target. Molecular docking and molecular dynamics simulations are powerful tools used to elucidate these determinants at an atomic level.

Molecular docking studies can predict the preferred binding mode of this compound within the active site of a target protein. These studies can reveal:

Key amino acid residues involved in the binding, highlighting which residues form hydrogen bonds, hydrophobic interactions, or other types of interactions with the inhibitor.

The orientation of the this compound molecule in the active site.

The binding energy , which provides an estimate of the affinity of the compound for the target.

For benzenesulfonamide inhibitors of carbonic anhydrase, for example, molecular docking studies have shown that the sulfonamide group binds to the catalytic zinc ion, while the substituted benzene ring extends into a hydrophobic region of the active site. The specific interactions of the 4-ethoxy group with residues in this hydrophobic pocket would be a key determinant of its inhibitory potency and selectivity.

Molecular dynamics simulations can further refine this understanding by showing how the protein-ligand complex behaves over time, providing insights into the stability of the binding and the role of solvent molecules.

Advanced Biological and Mechanistic Research Methodologies

Cell-Based High-Throughput Screening Assays for Biological Activity

Cell-based high-throughput screening (HTS) represents a important initial step in identifying the biological activities of a compound like 4-ethoxybenzenesulfonamide. njbio.com These assays allow for the rapid testing of large numbers of compounds against various cellular models to identify potential therapeutic effects. For a sulfonamide derivative, HTS assays would typically focus on anti-inflammatory or anti-cancer activities, given the known biological profiles of this class of compounds.

A common HTS approach for assessing anti-inflammatory potential involves using cell lines that can be stimulated to produce inflammatory markers. For instance, a screen might employ a macrophage-like cell line engineered with a reporter gene linked to the promoter of an inflammatory cytokine. Upon stimulation, the production of the cytokine would also lead to a measurable signal (e.g., fluorescence or luminescence), which would be expected to decrease in the presence of an effective anti-inflammatory compound.

Table 1: Illustrative High-Throughput Screening Assay for Anti-Inflammatory Activity

| Assay Parameter | Description | Example Measurement |

|---|---|---|

| Cell Line | Reporter cell line (e.g., THP-1 cells with NF-κB-luciferase reporter) | THP-1 Blue™ Cells |

| Stimulant | Induces an inflammatory response (e.g., Lipopolysaccharide) | 100 ng/mL LPS |

| Test Compound | This compound at various concentrations | 0.1 µM to 100 µM |

| Readout | Quantification of the reporter gene product (e.g., luminescence) | Relative Light Units (RLU) |

| Positive Control | A known anti-inflammatory drug (e.g., Dexamethasone) | 10 µM Dexamethasone |

Enzyme Kinetics Analysis (e.g., Lineweaver-Burk and Dixon Plot Interpretations)

Once a biological activity is identified, enzyme kinetics studies are crucial for understanding how a compound interacts with its molecular target. Sulfonamides are well-known inhibitors of enzymes such as carbonic anhydrases and cyclooxygenases (COX). nih.gov Enzyme kinetics analysis helps to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (Ki value).

Lineweaver-Burk Plot: This graphical method involves plotting the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]). The plot linearizes the Michaelis-Menten equation, allowing for the determination of Vmax (maximum reaction velocity) and Km (Michaelis constant). osu.edu In the presence of an inhibitor, changes in the Lineweaver-Burk plot can reveal the mechanism of inhibition. For example, a competitive inhibitor would increase the apparent Km without affecting Vmax, resulting in lines with different slopes that intersect on the y-axis.

Dixon Plot: This is another graphical method used to determine the inhibition constant (Ki). In this plot, the inverse of the reaction velocity (1/V) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations. The lines for different substrate concentrations intersect at a point where the x-coordinate is equal to -Ki.

For this compound, if it were found to inhibit an enzyme like carbonic anhydrase, these kinetic analyses would be essential to characterize its inhibitory profile.

Table 2: Illustrative Enzyme Inhibition Data for a Sulfonamide Derivative

| Inhibitor | Target Enzyme | Inhibition Type | Ki (nM) |

|---|---|---|---|

| Benzenesulfonamide (B165840) Analog | Carbonic Anhydrase II | Competitive | 50 |

| Benzenesulfonamide Analog | COX-2 | Competitive | 120 |

Cellular Assays for Reactive Oxygen Species (ROS) Quantification

Reactive oxygen species (ROS) are implicated in various inflammatory and disease processes. mdpi.com Cellular assays to quantify ROS are used to determine if a compound has antioxidant or pro-oxidant effects. These assays typically use fluorescent probes that become brightly fluorescent upon oxidation by ROS. thermofisher.com